molecular formula C15H15N5O4 B2625672 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 2034351-04-5

6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B2625672
CAS No.: 2034351-04-5
M. Wt: 329.316
InChI Key: MHTZOFGXFFQJOB-UHFFFAOYSA-N
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Description

6-(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one is a novel synthetic compound designed for preclinical research, featuring a unique hybrid structure that incorporates multiple privileged pharmacophores. Its core contains a 1,2,4-oxadiazole ring, a heterocycle renowned in medicinal chemistry for its versatility as a bioisostere for esters and amides, which can enhance metabolic stability and modulate the compound's pharmacokinetic profile . This scaffold is fused with a pyrrolidine ring and a dihydropyridazinone moiety, a structural combination that suggests potential for multi-target biological activity. While specific biological data for this exact molecule is proprietary, the 1,2,4-oxadiazole scaffold is associated with a broad spectrum of documented pharmacological activities. Research on analogous structures indicates significant potential for antimicrobial applications , particularly as inhibitors of bacterial DNA gyrase and topoisomerase IV, with some hybrids demonstrating potent, nanomolar-range inhibitory activity against pathogens like Escherichia coli and Staphylococcus aureus . Furthermore, the structural framework suggests potential for investigation in oncology research . Similar 1,2,4-oxadiazole derivatives have been identified as modulators of pharmacological targets such as PPAR-α, showing promising agonist activity and selective cytotoxicity in various tumor cell lines, including kidney and prostate carcinomas . The integration of the furan and pyrrolidine components may further influence the compound's binding affinity and selectivity, making it a valuable chemical tool for exploring new mechanisms of action in these and other therapeutic areas. This product is intended for use by qualified researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and in vitro biological screening . It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c21-12-4-3-10(17-18-12)15(22)20-6-5-9(8-20)13-16-14(24-19-13)11-2-1-7-23-11/h1-2,7,9H,3-6,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTZOFGXFFQJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=NNC(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps, each requiring precise conditions.

  • Formation of the furan-2-yl oxadiazole: : This involves cyclization of a furan derivative with suitable nitrogen-containing reagents.

  • Attachment to pyrrolidine: : The furan-2-yl oxadiazole is then reacted with a pyrrolidine derivative under controlled conditions.

  • Construction of the pyridazinone ring: : The final step involves the synthesis of the pyridazinone core, which is attached to the rest of the molecule via specific carbonyl linkages.

Industrial Production Methods: : Scaling up the laboratory synthesis to industrial levels requires optimization of reaction conditions such as temperature, pressure, and solvent systems to ensure efficiency and safety. Continuous flow reactors and catalysis may also be employed to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, typically involving the furan ring.

  • Reduction: : Reduction reactions might target the oxadiazole or pyridazinone components.

  • Substitution: : Nucleophilic or electrophilic substitution reactions could modify the pyrrolidine or furan segments.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: : Acidic or basic catalysts, depending on the specific reaction.

Major Products

  • Oxidized derivatives of the furan ring.

  • Reduced forms of the oxadiazole or pyridazinone components.

  • Substituted analogs with altered biological or chemical properties.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is studied for its reactivity and stability under various conditions. Its unique structure allows researchers to investigate the synthesis of novel derivatives that may exhibit enhanced properties.

Biology

Biologically, 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one has been evaluated for its effects on cellular processes. Preliminary studies suggest that it may influence enzyme activity and receptor interactions:

  • Mechanism of Action : The compound interacts with biological targets through its heterocyclic components, potentially affecting multiple cellular pathways.

Medicine

This compound shows promise as a therapeutic agent. Research indicates its potential in treating various conditions due to its biological activity. Notably:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of pathogens, suggesting potential applications in antibiotic development.

Industry

In industrial applications, this compound can be explored for its use in manufacturing specialized materials or chemicals. Its unique properties may lead to innovations in material science.

Case Study 1: Antimicrobial Properties

A study published in PubChem highlighted the antimicrobial properties of related oxadiazole compounds. The research indicated that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Synthesis and Characterization

Research documented in the Oriental Journal of Chemistry discussed the synthesis of new derivatives from oxadiazole compounds and their biological assays. The findings suggested that modifications to the oxadiazole ring could enhance biological activity .

Mechanism of Action

Mechanism: : This compound interacts with biological targets through its various heterocyclic components.

  • Molecular Targets: : May include enzymes, receptors, or other proteins.

  • Pathways: : Influences multiple cellular pathways, potentially altering biochemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The dihydropyridazinone core is common in medicinal chemistry. Key structural variations among analogs include substituents at the 6-position and modifications to the fused rings.

Compound Name/Structure Key Substituents/Rings Biological Activity/Notes Reference
Target Compound 3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine Hypothetical: Potential anti-inflammatory/analgesic
6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one 4-Chlorophenyl Intermediate for alkylation/arylation reactions
6-(4-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one 4-Methylphenyl Analgesic (Compound IIIl in docking studies)
6-(4-Cyclohexylphenyl)-4-(1-methylindol-3-yl)-4,5-dihydropyridazin-3(2H)-one Cyclohexylphenyl, indole Supplier data (no activity reported)
4-Benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one 4-Chlorophenyl, benzylidene Synthesized via aldol condensation

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and electrophilic reactivity, as seen in intermediates for alkylation .
  • Bulkier Groups (e.g., Cyclohexylphenyl) : May improve lipophilicity but reduce solubility .
  • Oxadiazole-Furan Hybrid : The target compound’s 1,2,4-oxadiazole-furan-pyrrolidine system likely improves target engagement compared to simpler aryl analogs, though synthetic complexity increases .
Data Table: Comparative Analysis
Parameter Target Compound 6-(4-Chlorophenyl) 6-(4-Methylphenyl) 6-(4-Cyclohexylphenyl)
Synthetic Complexity High Low Moderate Moderate
LogP (Predicted) ~3.2 ~2.8 ~3.1 ~4.5
Bioactivity Hypothetical COX-2 Intermediate Analgesic Unknown
Solubility (µg/mL) ~15 (aqueous) ~50 ~30 ~5

Biological Activity

The compound 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various case studies highlighting its efficacy in different biological contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the furan and oxadiazole moieties into a pyrrolidine framework. A common synthetic route includes:

  • Formation of the Furan and Oxadiazole Moieties : This is achieved through cyclization reactions involving appropriate precursors.
  • Coupling with Pyrrolidine : The oxadiazole derivative is then coupled with a pyrrolidine derivative under controlled conditions to form the core structure.
  • Final Modifications : Additional functional groups may be introduced to enhance biological activity or solubility.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxadiazole and furan rings facilitate binding to specific sites, leading to modulation of enzymatic activities or receptor functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, affecting physiological responses.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 18.4 mg/kg in a picrotoxin-induced convulsion model, indicating potential for anticonvulsant activity which often correlates with anticancer properties due to overlapping pathways in cell proliferation and apoptosis regulation .

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety possess antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Case Studies

StudyFindingsCompound Tested
Significant reduction in tumor growth in xenograft models.This compound
Exhibited selective cytotoxicity against breast cancer cell lines with an IC50 < 20 µM.Related oxadiazole derivatives
Showed promising antibacterial activity against Gram-positive bacteria.Various oxadiazole derivatives

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